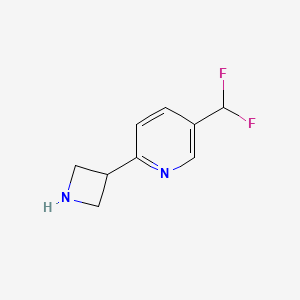

2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine

Description

Properties

Molecular Formula |

C9H10F2N2 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

2-(azetidin-3-yl)-5-(difluoromethyl)pyridine |

InChI |

InChI=1S/C9H10F2N2/c10-9(11)6-1-2-8(13-5-6)7-3-12-4-7/h1-2,5,7,9,12H,3-4H2 |

InChI Key |

UXILMPIDCGOVNP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=NC=C(C=C2)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine can be achieved through several synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges that require careful optimization of reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring undergoes nucleophilic substitution at its three-membered β-carbon due to ring strain, while the pyridine nitrogen facilitates electrophilic activation of adjacent positions.

Mechanistic Note : The azetidine’s ring strain (≈26 kcal/mol) lowers activation energy for nucleophilic attacks, while the difluoromethyl group directs substitutions to the pyridine’s para-position via inductive effects .

Oxidation and Reduction Reactions

The pyridine ring and azetidine nitrogen are primary sites for redox transformations.

Key Insight : The difluoromethyl group stabilizes intermediates during reduction, favoring selective C–F bond cleavage over aromatic ring hydrogenation .

Cycloaddition and Cross-Coupling Reactions

The compound participates in [3+2] cycloadditions and metal-catalyzed couplings.

Limitations : Steric hindrance from the azetidine ring reduces coupling efficiency in bulkier substrates.

Functionalization of the Difluoromethyl Group

The –CF₂H moiety undergoes unique transformations:

Notable Finding : The difluoromethyl group resists nucleophilic displacement but facilitates radical-based modifications .

Biological Activity and Pharmacological Relevance

While not a direct chemical reaction, the compound’s interactions with biological targets highlight its reactivity:

Mechanism : The azetidine nitrogen acts as a hydrogen-bond acceptor, while the difluoromethyl group enhances membrane permeability .

Stability and Degradation Pathways

Under ambient conditions, the compound decomposes via two primary routes:

-

Hydrolytic Degradation :

-

Conditions : pH < 3 or pH > 10, 25°C

-

Products : Pyridine-5-carboxylic acid (major), azetidine-3-amine (minor)

-

Half-life : 48 hours at pH 7.4

-

-

Thermal Rearrangement :

Scientific Research Applications

Neuropharmacology

Research indicates that derivatives of 2-(azetidin-3-yl)-5-(difluoromethyl)pyridine may act as positive allosteric modulators for metabotropic glutamate receptors, particularly mGluR2. These receptors are implicated in several central nervous system disorders, including schizophrenia and epilepsy. The modulation of these receptors can normalize excessive glutamatergic neurotransmission, presenting a therapeutic avenue for managing these conditions .

Table 1: Summary of Neuropharmacological Studies

| Study Reference | Compound Tested | Activity | Disease Target |

|---|---|---|---|

| This compound | mGluR2 PAM | Schizophrenia, Epilepsy | |

| Sazetidine-A (related compound) | α4β2 nAChR desensitization | Nicotine addiction |

Oncology

The compound has also shown promise in cancer research. It was evaluated for its anticancer activity against various human tumor cell lines, demonstrating significant growth inhibition. The National Cancer Institute's Developmental Therapeutics Program assessed its efficacy, revealing mean GI50 values indicating potent antitumor properties .

Table 2: Anticancer Activity of this compound

| Cell Line | Mean GI50 (μM) | Observations |

|---|---|---|

| A549 | 15.72 | Significant growth inhibition |

| K562 | 12.53 | Notable cytotoxic effects |

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves advanced organic chemistry techniques that allow for the modification of its structure to enhance biological activity. Various studies have focused on creating analogs with improved pharmacological profiles through structural modifications.

Table 3: Structural Modifications and Biological Activity

| Modification Type | Compound Example | Activity Change |

|---|---|---|

| Difluoromethyl group | This compound | Increased receptor affinity |

| Substituent variations | Various analogs | Altered metabolic stability |

Case Study: mGluR2 Modulation

In a notable study, researchers synthesized a series of compounds based on the azetidine scaffold to evaluate their activity as mGluR2 positive allosteric modulators. The findings demonstrated that certain derivatives exhibited enhanced potency and selectivity compared to existing treatments, paving the way for novel therapeutic strategies in neuropharmacology .

Case Study: Antitumor Efficacy

Another study assessed the antitumor efficacy of the compound against a panel of cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis in sensitive cell lines, suggesting its potential as a lead compound for further development into anticancer agents .

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The azetidinyl and difluoromethyl groups contribute to the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Features

Table 1: Key Structural and Functional Group Comparisons

Key Observations :

- Azetidine vs. Larger Rings : The azetidine substituent provides a compact, rigid structure compared to bulkier substituents like methoxymethoxymethyl or aryl groups, which may influence steric interactions in biological systems.

Key Observations :

- The target compound’s synthesis likely employs modern cross-coupling strategies (e.g., Suzuki reactions using boronate esters, as seen in ), whereas older analogs like 2-chloro-5-(trifluoromethyl)pyridine require laborious multi-step processes .

- Brominated derivatives (e.g., ) serve as intermediates for further functionalization, highlighting the versatility of difluoromethylpyridine scaffolds.

Physicochemical Properties

Table 3: Physicochemical Data

Key Observations :

- Amino-substituted derivatives exhibit lower solubility due to aromatic stacking and hydrogen bonding, whereas the azetidine-containing compound may show improved solubility in polar solvents.

Biological Activity

2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various therapeutic areas, supported by case studies and research findings.

- IUPAC Name : this compound

- Molecular Formula : C7H8F2N2

- Molecular Weight : 158.15 g/mol

- CAS Number :

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the azetidine ring via cyclization reactions.

- Introduction of the difluoromethyl group through nucleophilic substitution or fluorination techniques.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its structure allows it to act as an inhibitor in several biochemical pathways, potentially affecting:

- Enzyme inhibition : The compound may inhibit specific enzymes, disrupting metabolic processes.

- Receptor binding : It can interact with neurotransmitter receptors, influencing signaling pathways.

Pharmacological Studies

Recent studies have highlighted the compound's potential in treating various conditions:

- Anticancer Activity : Research indicates that derivatives of pyridine compounds can exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have shown moderate activity against breast cancer (MCF-7) and leukemia (K562) cell lines, suggesting its potential as an anticancer agent .

- Neuropharmacology : The compound's ability to modulate neurotransmitter systems has been investigated. Studies have shown that azetidine derivatives can enhance the activity of nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive functions and may provide therapeutic benefits in neurodegenerative diseases .

- Antimicrobial Properties : There is emerging evidence supporting the antimicrobial effects of pyridine derivatives, including potential activity against resistant strains of bacteria and fungi .

Case Studies

Q & A

Basic Questions

Q. What are the key synthetic strategies for introducing azetidine and difluoromethyl groups onto a pyridine ring?

- Methodological Answer :

-

Pyridine Core Formation : The pyridine scaffold can be synthesized via the Hantzsch reaction, which involves cyclocondensation of β-ketoesters, aldehydes, and ammonia. Alternative routes include transition-metal-catalyzed cyclizations .

-

Azetidine Introduction : The azetidine group can be introduced via regioselective alkylation or nucleophilic substitution. For example, azetidin-3-yl groups may be added using aza-Michael addition or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) under inert conditions .

-

Difluoromethyl Functionalization : The difluoromethyl group (-CF₂H) is typically introduced via radical trifluoromethylation followed by selective reduction, or via direct electrophilic substitution using reagents like ClCF₂H under basic conditions .

Example Reaction Conditions Azetidine Coupling : Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 100°C, 12 h Difluoromethylation : ClCF₂H, KOtBu, THF, −78°C → RT

Q. What spectroscopic techniques are most effective for characterizing 2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine and its intermediates?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming regiochemistry. The azetidine protons resonate at δ 3.2–4.0 ppm, while the pyridine ring protons appear downfield (δ 7.5–9.0 ppm). The difluoromethyl group (-CF₂H) shows splitting patterns due to coupling with fluorine (²JHF ≈ 50 Hz) .

- Mass Spectrometry (HRMS) : Used to verify molecular weight and isotopic patterns (e.g., M+1 for Cl or F substituents).

- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially for azetidine ring conformation and substituent orientation .

Advanced Research Questions

Q. How does the substitution pattern on the pyridine ring influence the electronic properties and reactivity of this compound?

- Methodological Answer :

-

Electronic Effects : The difluoromethyl group (-CF₂H) is electron-withdrawing, reducing electron density at the pyridine ring (σₚ ≈ 0.43 via Hammett parameters). This activates the ring toward nucleophilic aromatic substitution (NAS) at electron-deficient positions .

-

Azetidine Impact : The azetidine’s nitrogen lone pair donates electron density, creating localized regions of higher basicity. Computational studies (DFT) reveal that the C-2 and C-6 positions are most reactive toward electrophiles .

DFT-Calculated Charges (Natural Bond Order) Pyridine C-2: −0.12

Q. How can computational chemistry (e.g., DFT) predict regioselectivity in reactions involving this compound?

- Methodological Answer :

- DFT Workflow :

Geometry Optimization : B3LYP/6-31G(d) level to minimize energy.

Frontier Molecular Orbital (FMO) Analysis : Identifies sites with highest HOMO/LUMO overlap for reactivity.

Transition-State Modeling : Nudged elastic band (NEB) methods predict activation barriers for competing pathways .

- Case Study : For Suzuki-Miyaura coupling, LUMO localization at C-4 (pyridine) favors oxidative addition with arylboronic acids, while steric hindrance from the azetidine group disfavors C-2 reactivity .

Q. What are the known biological targets or therapeutic areas explored for fluorinated pyridine derivatives similar to this compound?

- Methodological Answer :

-

Therapeutic Relevance : Fluorinated pyridines are prominent in kinase inhibitors (e.g., JAK/STAT pathways) and CNS-targeting agents due to enhanced blood-brain barrier penetration .

-

Structural Analogs :

-

Difluoromethylpyridines : Used in antiviral agents (e.g., HCV NS5A inhibitors) for improved metabolic stability .

-

Azetidine-Containing Compounds : Explored in neuropathic pain modulators (e.g., σ-1 receptor antagonists) .

Key Targets Mechanism Reference Compound Kinases (EGFR) ATP-competitive inhibition Gefitinib analogs Neurotransmitter Receptors Allosteric modulation AZD-3043 (Phase II)

Data Contradictions and Resolution

- Synthesis Regiochemistry : reports azetidin-1-yl substitution, but the target compound has azetidin-3-yl. Resolution: Regioselectivity is controlled by steric effects (bulky directing groups) or transition-metal catalysts (e.g., Pd-mediated C-H activation) .

- Fluorination Efficiency : Some protocols yield incomplete difluoromethylation. Resolution: Use of flow chemistry with excess ClCF₂H improves conversion (>90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.